3-(4-{4-[4-(2-carbamoylethyl)phenoxy]phenoxy}phenyl)propanamide
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Description
Phenoxy acetamide and its derivatives are a group of compounds that have been studied for their potential therapeutic applications . They are typically aromatic compounds containing two benzene rings linked to each other through an ether group .
Synthesis Analysis
The synthesis of similar compounds often involves various chemical techniques. For instance, the synthesis of phenoxy acetamide derivatives involves many chemical techniques as well as new computational chemistry applications . Some laboratory methods for the synthesis of phenols include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and varied. They often involve interactions based on molecular structure with triggered functional groups or specific physicochemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely. They are typically determined through a combination of experimental data and computational chemistry applications .Future Directions
Biochemical Analysis
Biochemical Properties
The compound 3-(4-{4-[4-(2-carbamoylethyl)phenoxy]phenoxy}phenyl)propanamide, due to its structural features, might interact with various enzymes, proteins, and other biomolecules. The presence of the phenoxy groups suggests potential interactions with aromatic amino acids in proteins, such as phenylalanine, tyrosine, and tryptophan . The nature of these interactions could be hydrophobic or involve pi-stacking .
Cellular Effects
Similar compounds, such as phenoxy herbicides, have been shown to induce rapid, uncontrolled growth in plants . If this compound behaves similarly, it could potentially influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The exact molecular mechanism of action of this compound is not known. It could potentially bind to biomolecules, inhibit or activate enzymes, and alter gene expression. The carbamoylethyl group suggests potential reactivity with nucleophiles in biological systems .
Temporal Effects in Laboratory Settings
Similar compounds are known to be stable under normal conditions and degrade under specific conditions, such as exposure to light or heat .
Dosage Effects in Animal Models
Similar compounds have shown dose-dependent effects, with toxic or adverse effects observed at high doses .
Metabolic Pathways
Similar compounds are metabolized through various pathways, often involving enzymes or cofactors .
Transport and Distribution
Similar compounds are known to interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Similar compounds are known to localize to specific compartments or organelles based on targeting signals or post-translational modifications .
Properties
IUPAC Name |
3-[4-[4-[4-(3-amino-3-oxopropyl)phenoxy]phenoxy]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c25-23(27)15-5-17-1-7-19(8-2-17)29-21-11-13-22(14-12-21)30-20-9-3-18(4-10-20)6-16-24(26)28/h1-4,7-14H,5-6,15-16H2,(H2,25,27)(H2,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJAFPQRBICMIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)N)OC2=CC=C(C=C2)OC3=CC=C(C=C3)CCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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